3-Acetoxy-8(17),13E-labdadien-15-oic acid
Overview
Description
3-Acetoxy-8(17),13E-labdadien-15-oic acid is a diterpenoid compound isolated from the rhizomes of Cibotium barometz (L.) J.Sm . It has a molecular formula of C22H34O4 and a molecular weight of 362.51 g/mol . This compound is known for its vasorelaxant and hypotensive actions, making it of interest in cardiovascular research .
Mechanism of Action
Target of Action
3-Acetoxy-8(17),13E-labdadien-15-oic acid is a natural product isolated from the plant Metasequoia glyptostroboides . It has been shown to have antifungal, antiparasitic, and insecticidal properties . .
Mode of Action
Given its antifungal, antiparasitic, and insecticidal properties, it is likely that it interacts with specific proteins or enzymes in these organisms, disrupting their normal function .
Biochemical Pathways
Given its biological activities, it may interfere with essential biochemical pathways in fungi, parasites, and insects, leading to their death .
Result of Action
The result of the action of this compound is the inhibition of growth or death of fungi, parasites, and insects
Biochemical Analysis
Cellular Effects
3-Acetoxy-8(17),13E-labdadien-15-oic acid has been shown to have antifungal, antiparasitic, and insecticidal effects, indicating that it can influence cell function . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still being researched .
Molecular Mechanism
It is known to interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-8(17),13E-labdadien-15-oic acid typically involves the acetylation of labdane diterpenoids. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine or sulfuric acid to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound is generally achieved through the extraction and purification from natural sources, particularly the rhizomes of Cibotium barometz. The extraction process involves solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate, followed by purification steps such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-8(17),13E-labdadien-15-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
3-Acetoxy-8(17),13E-labdadien-15-oic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Labdane Diterpenoids: Compounds such as labdanolic acid and labd-8(17)-en-15-oic acid share a similar labdane skeleton.
Acetoxy Diterpenoids: Compounds like 3-acetoxy-9(11),13E-labdadien-15-oic acid have similar acetoxy functional groups.
Uniqueness
3-Acetoxy-8(17),13E-labdadien-15-oic acid is unique due to its specific combination of the labdane skeleton and the acetoxy group at the 3-position, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
(E)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-14(13-20(24)25)7-9-17-15(2)8-10-18-21(4,5)19(26-16(3)23)11-12-22(17,18)6/h13,17-19H,2,7-12H2,1,3-6H3,(H,24,25)/b14-13+/t17-,18-,19-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNJRQNCWHCCBZ-BULWIKRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CC[C@@H](C2(C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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